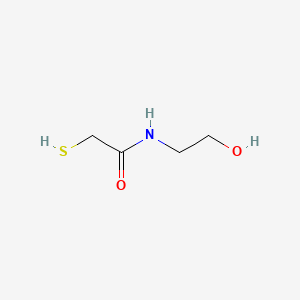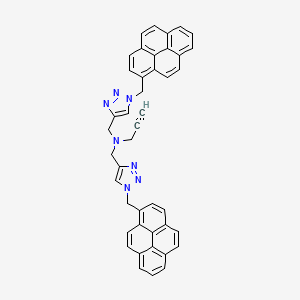
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine: is a complex organic compound that features a unique structure combining pyrene, triazole, and propargylamine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine typically involves a multi-step processThis method involves the reaction of an azide-functionalized pyrene derivative with a propargylamine derivative under mild conditions to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and tracking biological processes.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the creation of advanced materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism by which N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyrene moiety can engage in hydrophobic interactions and fluorescence resonance energy transfer (FRET) processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(prop-2-yn-1-yl)pyridin-2-amines: These compounds share the propargylamine moiety and are used in similar synthetic applications.
N-(furan-2-ylmethyl)prop-2-yn-1-amine: Another compound with a propargylamine group, used in various organic synthesis reactions.
Uniqueness
N,N-Bis((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine is unique due to its combination of pyrene and triazole functionalities, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and specific molecular interactions.
Propriétés
Formule moléculaire |
C43H31N7 |
|---|---|
Poids moléculaire |
645.8 g/mol |
Nom IUPAC |
N,N-bis[[1-(pyren-1-ylmethyl)triazol-4-yl]methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C43H31N7/c1-2-21-48(24-36-26-49(46-44-36)22-34-15-13-32-11-9-28-5-3-7-30-17-19-38(34)42(32)40(28)30)25-37-27-50(47-45-37)23-35-16-14-33-12-10-29-6-4-8-31-18-20-39(35)43(33)41(29)31/h1,3-20,26-27H,21-25H2 |
Clé InChI |
MOYIKWHGYXWRQM-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(CC1=CN(N=N1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)CC6=CN(N=N6)CC7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


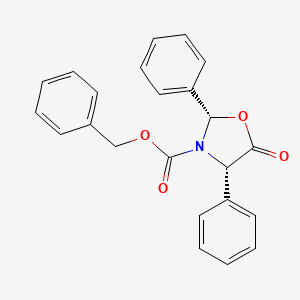
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)
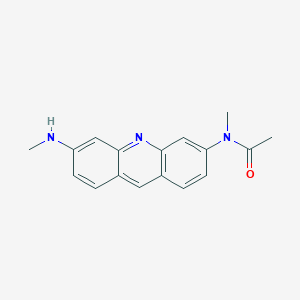

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(5-fluoropyrimidin-4-yl)acetamide](/img/structure/B12939696.png)

![3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12939716.png)

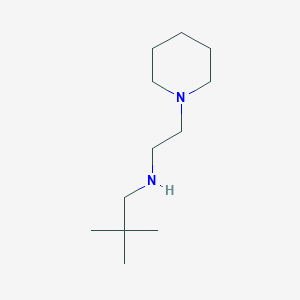
![N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide](/img/structure/B12939729.png)


![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)
